2-(1-{[(4-Fluorophenyl)carbamoyl]methyl}cyclohexyl)acetic acid
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Overview
Description
WAY-383487 is a compound known for its role as an inhibitor of the human immunodeficiency virus (HIV). It is one of the derivatives of the Tat peptide and is recognized for its ability to inhibit the transcription activated by the long terminal repeat of HIV-1 . This compound has garnered significant interest in the field of virology and medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of WAY-383487 involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of a linear precursor to form the core ring structure.
Functionalization: Introduction of functional groups such as fluorine and amide groups to the core structure.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity
Chemical Reactions Analysis
WAY-383487 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-383487 may lead to the formation of a ketone or carboxylic acid derivative .
Scientific Research Applications
WAY-383487 has several scientific research applications, including:
Virology: It is used to study the inhibition of HIV-1 transcription and the role of the Tat peptide in viral replication.
Medicinal Chemistry: Researchers use WAY-383487 to develop new therapeutic agents for the treatment of HIV and other viral infections.
Biochemistry: It is used to investigate the molecular mechanisms of transcription inhibition and the interaction between Tat peptide derivatives and their molecular targets
Mechanism of Action
WAY-383487 exerts its effects by inhibiting the transcription activated by the long terminal repeat of HIV-1. It achieves this by binding to the Tat peptide and preventing its interaction with the transcription machinery. This inhibition disrupts the replication cycle of the virus and reduces its ability to proliferate . The molecular targets involved in this process include the Tat peptide and the transcription factors associated with the long terminal repeat of HIV-1.
Comparison with Similar Compounds
WAY-383487 is unique among Tat peptide derivatives due to its specific inhibitory activity against HIV-1 transcription. Similar compounds include:
CDK9-IN-30: Another Tat peptide derivative with similar inhibitory activity against HIV-1 transcription.
Tenofovir alafenamide fumarate: An orally available precursor compound with anti-HIV activity.
Fostemsavir: An HIV-1 attachment inhibitor in development for the treatment of HIV-1 infection.
Compared to these compounds, WAY-383487 stands out due to its specific mechanism of action and its potential for use in therapeutic applications targeting HIV-1 transcription.
Properties
IUPAC Name |
2-[1-[2-(4-fluoroanilino)-2-oxoethyl]cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c17-12-4-6-13(7-5-12)18-14(19)10-16(11-15(20)21)8-2-1-3-9-16/h4-7H,1-3,8-11H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYDUMKUVBYKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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